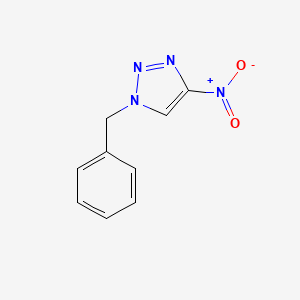

1-benzyl-4-nitro-1H-1,2,3-triazole

Description

Overview of 1,2,3-Triazole Chemistry in Contemporary Organic and Materials Science Research

The 1,2,3-triazole ring system, a five-membered heterocycle with three adjacent nitrogen atoms, is a cornerstone of modern chemical research. nih.govwikipedia.org This aromatic scaffold is not found in nature, yet its synthetic accessibility and inherent stability have led to its intense investigation and widespread application. nih.govacs.org The development of the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions. acs.org

The inherent properties of the 1,2,3-triazole moiety, including its dipole character, capacity for hydrogen bonding, rigidity, and stability to metabolic degradation, make it an ideal component in various functional molecules. researchgate.netnih.govnih.gov In medicinal chemistry, this scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. researchgate.net Its applications extend into materials science, where triazole derivatives are integral to the development of anticorrosion coatings, photostabilizers, dyes, and advanced polymers. researchgate.netnih.gov The triazole unit's ability to act as a rigid and stable linker is also leveraged in bioconjugation and the creation of complex molecular architectures. nih.gov

Strategic Significance of 1-benzyl-4-nitro-1H-1,2,3-triazole within Nitrogen Heterocyclic Systems

Within the diverse family of 1,2,3-triazoles, this compound stands out due to the specific combination of its substituents, which impart unique electronic and structural characteristics. The strategic importance of this compound lies in the synergistic effect of the 1-benzyl group, the 4-nitro group, and the central triazole ring.

The 1-benzyl group introduces a non-polar, aromatic substituent that can engage in various non-covalent interactions, such as π-stacking and hydrophobic interactions. This is a common feature in many biologically active molecules and can influence the compound's solubility and binding properties.

The combination of these substituents on the stable 1,2,3-triazole core creates a versatile molecular building block with a distinct set of properties, making it a valuable subject of study.

Delineation of Key Academic Research Foci for this compound

Academic research on this compound is primarily concentrated on its synthesis, structural characterization, and its application as a precursor for more complex molecules. A key area of investigation is its role in the synthesis of other functionalized triazoles. For instance, it is a precursor in the synthesis of compounds like (1-benzyl-5-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone. rsc.org

The structural properties of closely related analogues, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, have been studied in detail using X-ray crystallography. nih.goviucr.orgresearchgate.netuum.edu.my These studies reveal a twisted L-shaped molecular conformation, with a significant dihedral angle between the aromatic rings of the benzyl (B1604629) and the nitrophenyl groups. nih.goviucr.orguum.edu.my The nitro group is typically co-planar with the benzene (B151609) ring to which it is attached. nih.goviucr.org The crystal packing is stabilized by a network of intermolecular interactions, including C–H⋯O and various π-interactions. nih.goviucr.org This detailed structural understanding is crucial for predicting and controlling the solid-state properties of materials derived from this scaffold.

Furthermore, derivatives of 4-nitro-1,2,3-triazole are explored for their potential as high-energy materials and components in gas-generating systems. researchgate.net While specific studies on the energetic properties of this compound are not extensively detailed in the provided context, the presence of the nitro group places it within this class of compounds of interest for such applications. researchgate.net

Table 1: Key Research Findings for this compound and Related Analogues

| Research Focus | Compound Studied | Key Findings | Citations |

|---|---|---|---|

| Synthesis | This compound and derivatives | Serves as a precursor for synthesizing more complex triazoles. | rsc.org |

| Structural Analysis | 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Exhibits a twisted L-shaped molecular conformation. The nitro group is co-planar with its attached benzene ring. Crystal packing is stabilized by various intermolecular interactions. | nih.goviucr.orgresearchgate.netuum.edu.my |

| Potential Applications | 4-nitro-1,2,3-triazole derivatives | Investigated for use as high-energy materials and in gas-generating systems due to the energetic properties of the nitro group. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-nitrotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-13(15)9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFFVBRVQVBEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography of 1-benzyl-4-nitro-1H-1,2,3-triazole and its Crystalline Forms

No published X-ray crystallographic data for this compound could be located. Therefore, an analysis of its molecular geometry, conformational features, crystal packing, intermolecular interactions (such as hydrogen bonding, C-H...π, and π-π stacking), and crystalline forms is not possible at this time.

Information on bond lengths, bond angles, and dihedral angles for this compound is not available from experimental X-ray diffraction studies.

A description of the supramolecular assembly, including hydrogen bonding and other non-covalent interactions within the crystal lattice of this compound, cannot be provided without crystallographic data.

A Hirshfeld surface analysis, which is contingent on crystallographic information, has not been performed for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR data for various triazole derivatives are available, specific and detailed high-resolution ¹H, ¹³C, and ¹⁵N NMR data for this compound, including coupling constants and assignments, are not present in the reviewed literature.

A table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound cannot be compiled from existing sources.

Specific ¹⁵N NMR spectroscopic data for this compound, which would be invaluable for understanding the electronic environment of the nitrogen atoms within the triazole ring and assessing any potential tautomeric forms, is not available.

Vibrational Spectroscopy (IR) and High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation and Mechanistic Studies

Vibrational spectroscopy and high-resolution mass spectrometry are cornerstone techniques for the unambiguous structural elucidation of novel chemical entities and for probing reaction mechanisms.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. While specific data is unavailable for this exact molecule, general regions for these vibrations can be predicted. For instance, the nitro group (-NO₂) typically displays strong asymmetric and symmetric stretching vibrations. The triazole ring itself has characteristic ring stretching and bending vibrations. scielo.org.mxrdd.edu.iq Aromatic and aliphatic C-H stretching vibrations from the benzyl (B1604629) group would also be prominent.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized compound. For mechanistic studies, HRMS can be used to identify and characterize transient intermediates or byproducts in a reaction mixture, providing insight into the reaction pathway. For example, in the synthesis of triazoles, HRMS could confirm the mass of the final product and rule out the formation of isomeric side products. Although no HRMS data was found for this compound, a study on the isomer 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole reported an ESI-MS (electrospray ionization mass spectrometry) calculated value for [M+H]⁺ of 281.1038, with an experimental value found at 281.1039, showcasing the technique's precision. nih.gov

A summary of expected IR absorptions for the functional groups in this compound is presented below.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (R-NO₂) | Asymmetric Stretch | 1560-1500 |

| Symmetric Stretch | 1390-1300 | |

| Triazole Ring | N=N Stretch | 1600-1400 |

| C=N Stretch | 1650-1550 | |

| Ring Bending | Various | |

| Benzyl Group | Aromatic C-H Stretch | 3100-3000 |

| Aliphatic CH₂ Stretch | 2950-2850 | |

| Aromatic C=C Stretch | 1600-1450 |

This table represents general, expected values and is not based on experimental data for the specific target compound.

Complementary Advanced Analytical Techniques for Compound Characterization

Beyond IR and HRMS, a suite of other analytical methods is essential for full compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the benzylic protons (-CH₂-), the aromatic protons of the phenyl ring, and the single proton on the triazole ring.

¹³C NMR detects the carbon atoms in the molecule, providing information about their chemical environment and hybridization.

While no NMR data for the target compound was found, data for the related compound 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole shows signals corresponding to the benzyl, phenyl, and triazole moieties, confirming its structure. rsc.org

X-Ray Crystallography: This technique provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. For complex molecules or those with multiple possible isomers, a single-crystal X-ray structure is the gold standard for structural proof. Studies on the isomer 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole have utilized this method to confirm its molecular geometry, showing a twisted L-shape conformation. nih.gov

Elemental Analysis: This method determines the percentage composition (by mass) of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental percentages are compared to the theoretical values calculated from the proposed molecular formula to support the compound's identity and purity. rsc.org

These techniques, when used in combination, provide a comprehensive and unambiguous characterization of a chemical compound, confirming its identity, purity, and three-dimensional structure.

Computational and Theoretical Chemistry of 1 Benzyl 4 Nitro 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of 1-benzyl-4-nitro-1H-1,2,3-triazole at the molecular level. These calculations provide a theoretical framework for understanding its structure, stability, and reactivity.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

While a dedicated DFT study for this compound is not extensively documented in existing literature, insights can be drawn from computational analyses of structurally related compounds. For instance, a DFT study on a complex containing a 1-benzyl-1H-1,2,3-triazole moiety calculated at the B3LYP/6-311G(d,p) level of theory showed a HOMO-LUMO energy gap of 5.3468 eV, with the HOMO and LUMO energies at -6.1633 eV and -0.8166 eV, respectively. iucr.org In this related molecule, the HOMO and LUMO were found to be distributed across the benzodiazolone and triazole rings. iucr.orgresearchgate.net For pyrene (B120774) derivatives substituted with 1-benzyl-1,2,3-triazoles, the frontier orbitals are predominantly localized on the pyrene core. nih.gov

The introduction of a strong electron-withdrawing nitro group at the 4-position of the triazole ring in the title compound is expected to significantly lower the energies of both the HOMO and LUMO, and likely reduce the HOMO-LUMO gap, thereby increasing its reactivity. Theoretical studies on other nitro-aromatic compounds have consistently shown this trend.

A comprehensive understanding of the electronic structure requires the calculation of various quantum chemical descriptors. These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The ability of the molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | χ2/(2η) | A measure of the electrophilic character of a molecule. |

This table presents the theoretical framework for calculating key quantum chemical descriptors from HOMO and LUMO energies.

Mapping of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) localized around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms. In a related study on pyrene derivatives with 1-benzyl-1,2,3-triazole substituents, the triazole moiety with the benzyl (B1604629) group exhibited electron-rich areas. nih.gov The presence of the electron-withdrawing nitro group in the title compound would create a significant region of positive potential on the triazole ring, particularly at the carbon atom to which it is attached.

Prediction of Gas-Phase Basicity, Proton Affinity, and pK_BH+ Values

The gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity. These values can be computationally predicted with a high degree of accuracy using DFT methods. For this compound, protonation can occur at multiple sites, primarily the nitrogen atoms of the triazole ring.

Investigation of Relative Stability and Interconversion of Isomers and Tautomers

This compound can exist in several isomeric and tautomeric forms. The primary isomers include the position of the benzyl group on the triazole ring (N1, N2, or N3) and the position of the nitro group (4 or 5). DFT calculations are instrumental in determining the relative stabilities of these isomers by comparing their total electronic energies.

Alkylation of 4-nitro-1,2,3-triazole has been shown to produce a mixture of N1, N2, and N3 isomers. researchgate.net Computational studies on the parent 1,2,3-triazole show different tautomeric forms. researchgate.netresearchgate.net For the title compound, the relative energies of the 1-benzyl-4-nitro, 2-benzyl-4-nitro, and 1-benzyl-5-nitro isomers would need to be calculated to determine the most stable form.

The tautomerism of the triazole ring itself is also a point of interest. While the 1H- and 2H-tautomers of the parent 1,2,3-triazole can interconvert, the presence of the benzyl substituent on a nitrogen atom will fix the position of that substituent. However, if the starting material allows for different tautomers to be benzylated, computational studies can predict the most likely product based on the activation energies of the competing reaction pathways. A computational study on the decomposition of 4-nitro-1,2,3-triazole considered different tautomers in its analysis. dtic.mil

Computational Modeling of Reaction Mechanisms and Reactivity

Computational modeling provides a powerful lens through which to view the mechanisms of chemical reactions and to understand the factors that govern reactivity and selectivity.

Theoretical Insights into Regioselectivity of Cycloaddition Reactions

The most common synthetic route to 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction is known for its high regioselectivity, exclusively yielding the 1,4-isomer. nih.gov The synthesis of this compound would likely involve the reaction of benzyl azide (B81097) with a suitable nitro-substituted alkyne or a nitro-substituted azide with benzyl acetylene.

DFT calculations can be employed to model the reaction mechanism and to elucidate the origins of this regioselectivity. By calculating the energies of the transition states for the formation of both the 1,4- and 1,5-regioisomers, the preferred reaction pathway can be identified. These calculations typically show a lower activation energy for the transition state leading to the 1,4-isomer in the presence of a copper catalyst.

In the absence of a catalyst, thermal cycloaddition of azides and alkynes often leads to a mixture of regioisomers. nih.gov Computational modeling can also predict the isomer ratio in such thermal reactions by comparing the activation energies for the different pathways. For the synthesis of the title compound, theoretical studies would be invaluable in predicting the optimal reaction conditions to achieve high regioselectivity.

Transition State Analysis for Key Transformations of this compound

Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms and predicting reactivity. For this compound, key transformations would include its synthesis via cycloaddition reactions and potential subsequent modifications.

Although specific transition state analyses for this exact molecule are not readily found in the literature, we can infer the nature of these transformations from studies on analogous systems. The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies on these "click" reactions have elucidated the mechanistic pathways, which can proceed through either a stepwise or a concerted mechanism. The transition states for these reactions are typically characterized by the simultaneous formation of the two new single bonds in the triazole ring.

Another relevant transformation for which transition state analysis would be crucial is the thermal rearrangement of substituted triazoles, such as the Dimroth rearrangement. For this compound, this would involve the cleavage and reformation of bonds within and outside the triazole ring. Computational modeling of such rearrangements on similar heterocyclic systems helps in determining the energy barriers and identifying the most plausible mechanistic pathways. mdpi.com

| Transformation Type | General Computational Approach | Anticipated Findings for this compound |

| Synthesis (e.g., Cycloaddition) | Density Functional Theory (DFT) calculations to locate transition state geometries and calculate activation energies. | Identification of the lowest energy pathway for the formation of the triazole ring, influenced by the electronic nature of the benzyl and nitro groups. |

| Isomerization/Rearrangement | Locating transition states for bond cleavage and formation using DFT or higher-level ab initio methods. | Determination of the kinetic and thermodynamic favorability of potential rearrangement reactions, such as the migration of the benzyl or nitro group. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools to explore these aspects.

Conformational Analysis:

Molecular Dynamics Simulations:

Molecular dynamics simulations can provide a time-resolved picture of the molecule's behavior in different environments (e.g., in solution or in a crystal lattice). While specific MD studies on this compound are not available, simulations on other triazole-containing molecules have been used to understand their flexibility, solvation properties, and interactions with biological targets. frontiersin.org For this compound, MD simulations could reveal the dynamics of the benzyl group's rotation and the interactions of the nitro group with its surroundings. Such simulations are also crucial for understanding how the molecule might bind to a receptor or enzyme active site. pensoft.net

| Computational Method | Focus of Study | Expected Insights for this compound |

| Density Functional Theory (DFT) | Conformational analysis, rotational barriers | Identification of low-energy conformers and the energy barriers between them, influenced by steric and electronic effects of the substituents. |

| Molecular Dynamics (MD) | Solvation, flexibility, intermolecular interactions | Understanding the dynamic behavior of the molecule in solution, including the flexibility of the benzyl group and the hydrogen bonding potential of the nitro group. |

Validation of Theoretical Predictions Through Comparison with Experimental Spectroscopic and Structural Data

A critical step in any computational study is the validation of the theoretical models against experimental data. For this compound, this would involve comparing calculated properties with experimentally determined spectroscopic and structural data.

Structural Data:

Spectroscopic Data:

NMR and IR spectroscopy are powerful techniques for molecular characterization. Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR).

NMR Spectroscopy: The ¹H and ¹³C NMR spectra for the related compound 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole have been reported. rsc.org DFT calculations could be performed to predict the NMR spectra of this compound. The calculated shifts could then be compared with the experimental data available for its isomer, taking into account the expected electronic differences arising from the altered position of the nitro group.

IR Spectroscopy: Similarly, the vibrational frequencies calculated from DFT can be compared to experimental IR spectra. The characteristic stretching frequencies of the nitro group (NO₂) and the various C-H, C=C, and C-N bonds within the molecule would be key points of comparison.

By comparing the calculated data with experimental results for closely related compounds, the accuracy and reliability of the chosen computational methods can be established, providing confidence in the predictions made for the target molecule.

| Experimental Technique | Calculated Parameter (Method) | Basis for Validation |

| X-ray Crystallography | Optimized molecular geometry (DFT) | Comparison of bond lengths, bond angles, and dihedral angles with the known crystal structure of isomeric compounds. nih.goviucr.org |

| ¹H and ¹³C NMR | Chemical shifts (GIAO-DFT) | Comparison with experimental NMR data of related isomers to assess the accuracy of the predicted electronic environment of the nuclei. rsc.org |

| FT-IR Spectroscopy | Vibrational frequencies (DFT) | Correlation of calculated vibrational modes with the experimental IR absorption bands, particularly for the nitro and triazole ring vibrations. |

Reactivity Profiles and Transformation Chemistry of 1 Benzyl 4 Nitro 1h 1,2,3 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Substituents

The 1,2,3-triazole ring is an electron-rich aromatic system, which generally makes it susceptible to electrophilic attack. However, the reactivity of 1-benzyl-4-nitro-1H-1,2,3-triazole is significantly modulated by its substituents.

Electrophilic Substitution: For 1,2,3-triazoles, electrophilic substitution typically occurs at the ring nitrogen atoms rather than the carbon atoms. The presence of the potent electron-withdrawing nitro group at C4 deactivates the triazole ring towards electrophilic attack on its carbon atoms but directs substitution to the nitrogen atoms. The initial synthesis of this compound itself is an example of electrophilic substitution (alkylation) on the nitrogen of a 4-nitro-1,2,3-triazole anion. nih.gov

Studies on the alkylation of 4(5)-nitro-1,2,3-triazole with electrophiles like benzyl (B1604629) chloride in the presence of a base demonstrate the formation of a mixture of N1, N2, and N3-benzylated regioisomers. nih.gov Under these conditions, the N1-substituted product, this compound, is a major component of the resulting mixture, with yields reported around 64%. nih.gov

Further electrophilic attack, such as nitration, on the 4-nitrotriazole scaffold can lead to the formation of dinitro derivatives. For example, the use of powerful nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can introduce a second nitro group onto the triazole ring, yielding compounds such as 2,4-dinitro-1,2,3-triazole from a 4-nitro precursor.

| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Alkylation (Benzylation) | 4-Nitro-1,2,3-triazole | Benzyl chloride, NaOH, EtOH/H₂O, 78 °C | Mixture of 1-benzyl-, 2-benzyl-, and 3-benzyl-4-nitro-1,2,3-triazoles | nih.gov |

| Alkylation | 4-Nitro-1,2,3-triazole | Dialkyl sulfates, EtOH or H₂O, 78-90°C | Mixture of N1-, N2-, and N3-alkylation products | nih.gov |

| Nitration | 4-Nitro-1,2,3-triazole | NO₂BF₄ | 2,4-Dinitro-1,2,3-triazole |

Nucleophilic Substitution: The electron-rich nature of the triazole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr). However, the strong electron-withdrawing effect of the nitro group at the C4 position significantly lowers the electron density at the adjacent C5 carbon, making it susceptible to attack by strong nucleophiles. While direct nucleophilic displacement of a hydrogen atom at C5 is not common, if a suitable leaving group were present at this position, substitution would be feasible.

More significantly, the nitro group itself can be subject to nucleophilic substitution in highly activated systems. In some cases, the entire 1,2,3-triazolyl moiety can function as a leaving group when attached to a sufficiently activated system, such as a purine (B94841) ring, highlighting its potent electron-withdrawing character. beilstein-journals.org

Functional Group Manipulations of the Nitro and Benzyl Moieties

The nitro and benzyl groups of the title compound offer versatile handles for further chemical modification.

Selective Reduction of the Nitro Group to Amino Derivatives

A primary and fundamental transformation of this compound is the selective reduction of the nitro group to form 1-benzyl-4-amino-1H-1,2,3-triazole. This transformation is crucial as the resulting amino group serves as a key precursor for a wide array of further functionalizations, including diazotization and coupling reactions, or as a participant in ring rearrangements. Various standard reduction methods can be employed, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temperature | Highly efficient and clean, but may also reduce other functional groups (e.g., C=C bonds, benzylic C-O bonds). |

| SnCl₂·2H₂O | EtOH, reflux or HCl | A classic and reliable method, effective in the presence of many functional groups. |

| Fe / NH₄Cl or Fe / AcOH | H₂O/EtOH, reflux | A mild and cost-effective method often used for aromatic nitro compounds. |

| NaBH₄ / NiCl₂ or CoCl₂ | MeOH, 0 °C to room temperature | Provides a good alternative to catalytic hydrogenation. |

Derivatization and Coupling Reactions Involving the Benzyl Group

The benzyl group can be modified either before or after the formation of the triazole ring. Substituted benzyl azides can be used in the initial cycloaddition reaction to introduce functionality on the phenyl ring. rsc.org

Alternatively, transformations can be performed on the benzyl group of the pre-formed this compound. The benzylic C-H bonds are activated and can be targets for functionalization. For instance, photo-mediated methodologies exist for benzylic C-H bond oxygenation, proceeding through a mesyloxy radical to generate a benzylic radical, which is then trapped to form a stable benzylic alcohol. rsc.org The phenyl ring of the benzyl group can also undergo electrophilic aromatic substitution, although the reaction conditions must be carefully chosen to avoid reactions on the triazole ring itself.

Ring-Degenerate Rearrangements and Dynamic Processes of the Triazole System

1,2,3-Triazole systems can undergo several types of rearrangements, often thermally or photochemically induced, which lead to isomeric products through ring-opening and ring-closing sequences.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known process in triazole chemistry where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This reaction typically occurs with 1-substituted-5-amino-1,2,3-triazoles. wikipedia.org In the context of the title compound, the reduction of the nitro group to an amino group (as described in 5.2.1) would yield 1-benzyl-4-amino-1H-1,2,3-triazole. This product, upon heating, could potentially undergo a Dimroth rearrangement. However, the classic Dimroth rearrangement involves a C5-amino group swapping with the N1-substituent. A related rearrangement involving the C4-amino group would lead to a 4-benzylamino-1H-1,2,3-triazole. Studies on 4-amino-5-nitro-1,2,3-triazole have shown it to be a versatile precursor in Dimroth rearrangement reactions to form various nitrogen-rich heterocyclic compounds. rsc.orgrsc.org

Cornforth Rearrangement: A related ring-degenerate process is the Cornforth rearrangement, which has been observed for 1,2,3-triazoles bearing a carbonyl group at the C4 position. wikipedia.orgmdpi.com This rearrangement proceeds through a triazole-diazoimine equilibrium. mdpi.com For example, a 1-aryl-4-formyl-1,2,3-triazole can react with a primary amine to furnish a new 1-alkyl-4-formyl-1,2,3-triazole, where the original N1-aryl substituent is replaced by the new alkyl group from the amine. mdpi.comresearchgate.net This occurs because the equilibrium of the rearrangement is shifted towards the triazole with the most electron-deficient substituent on the imine nitrogen. mdpi.com While the title compound has a nitro group, its conversion to a 4-formyl or other 4-carbonyl derivative would open the possibility for this type of transformation.

Quaternization Reactions and the Formation of Triazolium Salts

The nitrogen atoms of the triazole ring can act as nucleophiles, reacting with alkylating agents to form cationic triazolium salts. wikipedia.org For a 1-substituted triazole like this compound, alkylation occurs at one of the two unsubstituted ring nitrogens, N2 or N3.

Studies on the alkylation of 1-alkyl-4-nitro-1,2,3-triazoles have shown that the reaction proceeds regioselectively at the N3 position. researchgate.net This is due to electronic and steric factors. Therefore, the reaction of this compound with an alkylating agent (e.g., methyl iodide, benzyl bromide) is expected to yield a 1-benzyl-3-alkyl-4-nitro-1H-1,2,3-triazolium salt. nih.govacs.org These triazolium salts are stable, ionic compounds and are valuable as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids.

| Substrate | Alkylating Agent (R-X) | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Alkyl halides (e.g., CH₃I, BnBr) or Dialkyl sulfates (e.g., (CH₃)₂SO₄) | Acetonitrile or DMF, often with heating | 1-benzyl-3-alkyl-4-nitro-1H-1,2,3-triazolium halide/sulfate | researchgate.netnih.gov |

Advanced Applications and Research Horizons of 1 Benzyl 4 Nitro 1h 1,2,3 Triazole

Role in Coordination Chemistry and Metalligand Design

The 1,2,3-triazole scaffold is a cornerstone in modern coordination chemistry, serving as a versatile ligand for a wide array of metal centers. The nitrogen-rich core of the triazole ring provides multiple coordination sites, and substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. This adaptability has made triazole derivatives, including those structurally similar to 1-benzyl-4-nitro-1H-1,2,3-triazole, valuable components in the design of sophisticated metalligands.

Synthesis and Characterization of Metal Complexes (e.g., with Gold(I), Palladium(II))

The synthesis of metal complexes involving 1,2,3-triazoles is a well-established field. Often, these ligands are not the simple triazole but are converted into mesoionic carbenes (MICs), specifically 1,2,3-triazol-5-ylidenes, which are potent ligands for transition metals. Research on the related isomer, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, demonstrates a typical pathway to such complexes. This precursor is first converted into a triazolium salt, which then serves as the carbene precursor for complexation with metals like gold(I) and palladium(II). acs.org

Gold(I) complexes are typically synthesized by reacting the triazolium salt with a basic gold precursor, such as a gold(I) chloride complex. Similarly, palladium(II) complexes can be generated through a silver(I) transmetalation protocol, yielding stable, often crystalline, products. acs.org The resulting complexes, such as trans-[PdBr2(iPr2-bimy)(1,3,4-trisubstituted 1,2,3-triazol-5-ylidene)], have been fully characterized using techniques like NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. acs.org X-ray crystallography of gold(I) complexes reveals the expected linear geometry, with the gold center bound to the triazolylidene carbene and a chloride ligand. acs.org

The coordination behavior is not limited to carbenic forms. Other 1-benzyl-1H-1,2,3-triazole derivatives, such as those with a chelating pyridyl group at the C4 position, have been shown to coordinate with palladium(II) and platinum(II) through one of the triazole nitrogen atoms and the pyridine (B92270) nitrogen. scite.ai This demonstrates the versatility of the triazole ring in binding to metal centers through different modes. scispace.com

Investigation of Electronic and Steric Influences of the Triazole Ligand on Metal Centers

Substituents on the triazole ring profoundly impact the properties of the metal center. The benzyl (B1604629) group at the N1 position and the nitro group at the C4 position in this compound are expected to exert significant electronic and steric effects. The benzyl group, while sterically bulky, has a +I (inductive) effect, which can enhance the σ-donor ability of the ligand compared to a simple phenyl substituent. acs.org

Coordination of triazole ligands to metal centers, such as palladium, induces significant anodic shifts in the reduction potentials of the ligands, a consequence of sigma-polarization by the metal. scite.ai The metal-N(triazole) bond distances are often observed to be shorter than other metal-nitrogen bonds within the same complex (e.g., metal-N(pyridine)), indicating a strong interaction. scite.ai

Application of Triazole-Metal Complexes in Homogeneous and Heterogeneous Catalysis for Organic Transformations

The tunability of triazole-based ligands makes their metal complexes highly effective catalysts for a variety of organic reactions. Gold(I) complexes bearing 1,2,3-triazol-5-ylidene ligands, derived from precursors like 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, have demonstrated high efficiency in catalysis. acs.org

For instance, these gold(I) catalysts have been successfully employed in the cycloisomerization of 1,6-enynes and the intermolecular direct etherification of allylic alcohols. acs.org Notably, these triazolylidene-gold catalysts can perform these transformations under milder conditions and with better yields and regioselectivity compared to some commercially available gold catalysts. acs.org The high catalytic activity is often attributed to the strong electron-donating nature of the triazolylidene ligand, which stabilizes the catalytic intermediates. acs.org

Palladium complexes featuring triazole-based ligands are also prominent in catalysis. For example, bis-1,2,3-triazole "click" ligands can self-assemble with palladium(II) to form cage-like structures that have potential applications in catalysis and molecular recognition. scite.ai The robust and modular nature of the triazole ligand, easily synthesized via "click" chemistry, makes it an ideal platform for developing a wide range of catalysts for reactions such as cross-coupling, hydrogenations, and C-H activation.

Contributions to Advanced Materials Science

The structural features of this compound also make it a promising candidate for incorporation into advanced materials. The aromatic benzyl and nitro-substituted triazole moieties can impart desirable properties such as thermal stability, specific optical characteristics, and strong surface interactions.

Development of Functional Materials Incorporating the Triazole Scaffold (e.g., in Dyes, Photostabilizers)

The 1,2,3-triazole chromophore is a known component in the development of functional organic materials, including dyes and photostabilizers. nih.gov The extended π-system that can be established across the triazole ring and its substituents allows for the absorption and emission of light, a key property for dyes. Ruthenium(II) complexes based on 1,2,3-triazolate tridentate ligands, for instance, have shown promise for use as dyes in solar cells. scite.ai

The inherent stability of the triazole ring also makes it a valuable scaffold for photostabilizers, which are additives used to protect materials from degradation by light. The ability of the triazole structure to dissipate absorbed UV energy through non-destructive pathways is a key feature for this application. The presence of both benzyl and nitro-phenyl groups in related structures allows for significant delocalization of electron density, which is a favorable characteristic for such applications. nih.gov

Mechanistic Studies of Surface Interactions (e.g., Metal Surface Adsorption and Protective Layer Formation)

Derivatives of 1,2,3-triazole have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scite.ai This function relies on the ability of the triazole molecule to adsorb onto the metal surface and form a protective layer that insulates the metal from the corrosive medium.

The adsorption mechanism is multifaceted. It can involve the displacement of water molecules from the surface, electrostatic attraction between the protonated form of the triazole and adsorbed anions (like chloride), or direct chemisorption. scite.ai Chemisorption occurs through the donation of lone pair electrons from the nitrogen and oxygen atoms (in the case of the nitro group) and π-electrons from the aromatic rings into the vacant d-orbitals of the metal. scite.ai This leads to the formation of a stable, inhibitive film. scite.ai

Studies on the related compound 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole using Hirshfeld surface analysis have detailed the specific intermolecular interactions that govern its packing and by extension, its potential surface interactions. nih.gov These include C-H···π, C-H···O, and C-H···N hydrogen bonds, which collectively contribute to the stability of molecular layers. nih.gov The presence of electron-rich groups like the aromatic rings and the nitro substituent facilitates significant overlap and strong adsorption. nih.gov Therefore, this compound is expected to be an effective corrosion inhibitor, forming a robust protective layer on metal surfaces.

Utility as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The this compound scaffold is a specialized building block in organic synthesis, deriving its utility from the combined chemical characteristics of the stable triazole ring, the reactive nitro group, and the benzyl protecting group. While not a universal starting material, it serves as a valuable intermediate in the targeted synthesis of more complex molecular architectures.

Building Block for Diverse Heterocyclic Scaffolds

The 1,2,3-triazole ring is a fundamental structural motif in medicinal chemistry and materials science, prized for its rigidity, stability, and capacity for hydrogen bonding. nih.gov The presence of a nitro group on this framework, as in this compound, provides a key functional handle for elaboration. The nitro group can be readily reduced to an amino group, creating a nucleophilic center. This resulting 4-amino-1-benzyl-1H-1,2,3-triazole is a versatile precursor for constructing a variety of fused and linked heterocyclic systems. For instance, the newly formed amino group can be acylated, alkylated, or used as a component in condensation reactions to build larger, more complex ring systems. This strategic functionalization is crucial in developing novel compounds where the triazole core acts as a central scaffold. nih.govnih.gov The synthesis of various functionalized 1,2,3-triazoles is a subject of ongoing research, highlighting their role as important intermediates for creating compounds with specific biological or material properties. nih.govgoogle.comgoogle.com

Precursor for the Synthesis of Fine Chemicals and Specialized Reagents

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. This compound fits the profile of a precursor to such materials. The synthesis of N-substituted 4-nitro-1,2,3-triazoles is a key method for creating functionalized triazole derivatives. nih.gov The reactivity of the nitro group allows for its conversion into a wide array of other functional groups, including but not limited to amines, halides, and cyano groups, through established synthetic methodologies.

Furthermore, 1,2,3-triazole-4-carbaldehydes, which are structurally related to the subject compound, are recognized as valuable intermediates in the synthesis of agents for anticancer, antifungal, and anti-inflammatory applications. mdpi.com The benzyl group often serves as a protecting group for the N1 position of the triazole ring, which can be removed under specific conditions to allow for further modification at that site. This strategic use of a removable protecting group, combined with the reactivity of the nitro substituent, makes this compound a tailored starting point for multi-step syntheses of highly specialized and high-value chemical reagents.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry explores the intricate assemblies of molecules held together by non-covalent forces. The 1,2,3-triazole ring is an exceptionally effective unit for building such architectures due to its unique electronic properties and ability to engage in a variety of intermolecular interactions. rsc.org

Investigation of Molecular Recognition and Non-Covalent Interactions for Ordered Architectures

The molecular structure and arrangement of substituted triazoles in the solid state are governed by a network of weak, non-covalent interactions. In a closely related isomer, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, detailed crystallographic studies have elucidated the specific interactions that dictate its three-dimensional packing. nih.gov These interactions include methylene-C—H⋯O(nitro), methylene-C—H⋯π(phenyl), and phenyl-C—H⋯π(triazolyl) contacts. nih.gov

The analysis of the Hirshfeld surface, a tool to visualize and quantify intermolecular contacts, reveals the significant contributions of these forces. For the related triazole, O⋯H/H⋯O contacts, primarily from C—H⋯O hydrogen bonds, account for 21.0% of the Hirshfeld surface area. nih.gov The C⋯H/H⋯C contacts, arising from C—H⋯π interactions where all three ring systems (triazole, nitrobenzene (B124822), and benzyl) act as hydrogen-atom acceptors, contribute 26.1%. nih.gov Additionally, weak π–π stacking interactions between the triazole and nitrobenzene rings help to consolidate the crystal packing. nih.gov These findings demonstrate the capacity of the nitro-triazole framework to engage in highly specific molecular recognition events, leading to the formation of well-defined, ordered supramolecular architectures. The study of such non-covalent interactions is fundamental to understanding how molecules self-assemble. conicet.gov.ar

| Interaction Type | Description | Hirshfeld Surface Contribution (%) |

|---|---|---|

| C⋯H/H⋯C | Arises from C—H⋯π contacts where triazole, nitrobenzene, and benzyl rings act as H-atom acceptors. nih.gov | 26.1 |

| O⋯H/H⋯O | Primarily due to non-conventional C—H⋯O hydrogen bonds. nih.gov | 21.0 |

| N⋯H/H⋯N | Involves non-conventional C—H⋯N hydrogen bonds. nih.gov | ~16 |

| C⋯N/N⋯C | Contributes a smaller portion to the overall surface contacts. nih.gov | ~6 |

| C⋯O/O⋯C | Contributes a smaller portion to the overall surface contacts. nih.gov | ~6 |

| π–π stacking | Weak interactions observed between the triazolyl and nitrobenzene rings. nih.gov | N/A |

Data based on the analysis of the related isomer 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. nih.gov

Design of Supramolecular Systems Based on the Triazole Framework

The predictable and diverse non-covalent interactions of the 1,2,3-triazole moiety make it an excellent candidate for the rational design of complex supramolecular systems. rsc.org The nitrogen-rich triazole ring can act as both a hydrogen bond donor (via the C-H bond) and acceptor (via the nitrogen atoms), and its aromatic nature allows for π-stacking interactions. nih.govrsc.org By strategically placing substituents, such as the nitro and benzyl groups in the title compound, chemists can tune these interactions to guide the self-assembly process.

For example, the nitro group is a strong hydrogen bond acceptor, enhancing interactions with C-H donors in neighboring molecules. nih.gov The benzyl and phenyl rings provide surfaces for π-stacking and C-H⋯π interactions. These combined forces can be exploited to construct materials with desired topologies and properties, such as molecular cages, polymers, and ordered crystalline networks. The versatility of the triazole unit, which can be easily incorporated into molecules via "click chemistry," allows it to function as a powerful and reliable linker in the construction of sophisticated supramolecular and coordination assemblies. rsc.org

Theoretical Considerations and Design Principles for Energetic Materials Incorporating Nitro-Triazoles

The development of new energetic materials is a continuous challenge focused on achieving a superior balance of high performance and low sensitivity. nih.gov Nitro-substituted azoles, particularly triazoles, are a promising class of compounds in this field due to their high nitrogen content, positive enthalpies of formation, high density, and good thermal stability. nih.govmdpi.com

The design of energetic materials based on the nitro-triazole framework is guided by several key theoretical principles. The primary goal is to maximize energy content while ensuring the molecule is stable enough for safe handling. The energy of a material is largely derived from the presence of explosophoric groups, such as the nitro (–NO2) group. mdpi.com The triazole ring itself contributes significantly to the energetic properties due to its high nitrogen content, which upon detonation releases a large volume of N2 gas, a major factor in explosive power. mdpi.com

Theoretical investigations using methods like Density Functional Theory (DFT) are crucial for predicting the performance and stability of new energetic compounds before their synthesis. researchgate.net Key properties that are calculated include:

Heat of Formation: A high positive heat of formation is desirable as it contributes to the total energy released.

Density (ρ): Higher density generally correlates with higher detonation performance. Densities greater than 1.80 g/cm³ are often targeted for high-energy materials. nih.gov

Detonation Velocity (Vd) and Detonation Pressure (P): These are the primary metrics of performance. For example, some newly designed triazole derivatives exhibit calculated detonation velocities exceeding 9000 m/s and pressures over 30 GPa. nih.govrsc.orgnih.gov

Impact Sensitivity (IS): This measures the stability of the compound against accidental detonation from physical shock. A higher value (in Joules) indicates lower sensitivity and greater safety. rsc.org

A critical design strategy involves balancing the number of nitro groups (for energy) with the stability imparted by the aromatic heterocyclic ring. mdpi.com While adding more nitro groups increases performance, it often increases sensitivity. mdpi.com The inherent stability of the triazole ring helps to mitigate this. mdpi.com Theoretical studies have shown that the combination of nitro groups with a stable triazole backbone can lead to materials with performance comparable to or exceeding that of traditional explosives like RDX, but with improved safety characteristics. researchgate.net

Emerging Research Directions and Unexplored Avenues

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). organic-chemistry.orgbeilstein-journals.orgchalmers.se These methods offer high yields, regioselectivity, and tolerance to a wide range of functional groups, making them inherently more atom-economical than many traditional synthetic routes. beilstein-journals.org For the synthesis of 1-benzyl-4-nitro-1H-1,2,3-triazole, the CuAAC reaction between benzyl (B1604629) azide (B81097) and a suitable nitro-alkyne precursor is a common approach.

Current research is pushing the boundaries of sustainability by developing catalyst-free and solvent-free methods. frontiersin.org These "green" approaches not only reduce environmental impact but can also simplify purification processes and lower costs. For instance, thermal Huisgen 1,3-dipolar cycloadditions can be performed without a metal catalyst, though they may require elevated temperatures and can result in a mixture of regioisomers. frontiersin.org The development of water-mediated cycloaddition reactions represents another significant step towards greener synthesis. acs.org

The table below provides a comparative overview of different synthetic approaches for compounds structurally related to this compound, highlighting the trend towards more sustainable practices.

Table 1: Comparison of Synthetic Methodologies for Substituted 1,2,3-Triazoles

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuAAC | Copper(I) | Various | Room Temp - 100 | High | beilstein-journals.org |

| RuAAC | Ruthenium(II) | Various | Room Temp - 100 | High | organic-chemistry.org |

| Thermal Cycloaddition | None | Toluene | 110 | Moderate | frontiersin.org |

| Water-mediated | None | Water | 40 | High | acs.org |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Optimizing reaction conditions and understanding reaction kinetics are crucial for developing efficient and scalable synthetic processes. Advanced in-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, are becoming indispensable tools for real-time monitoring of the synthesis of 1,2,3-triazoles. nih.govresearchgate.net

ATR-FTIR allows for the continuous tracking of the concentrations of reactants and products by monitoring their characteristic infrared absorption bands. nih.gov For the synthesis of this compound, the disappearance of the strong azide stretch (around 2100 cm⁻¹) of benzyl azide and the appearance of triazole ring vibrations can be monitored to determine the reaction progress and calculate kinetic parameters. researchgate.net

Benchtop NMR spectroscopy offers another powerful method for real-time reaction analysis, providing detailed structural information about the species in the reaction mixture. researchgate.netnih.govrsc.orgosf.ionih.gov This technique can be used to follow the conversion of starting materials to the this compound product by observing the changes in the chemical shifts and integrals of specific proton or carbon signals. researchgate.net The development of hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) has further enhanced the sensitivity of benchtop NMR, enabling the monitoring of low-concentration species and intermediates. researchgate.netnih.govrsc.org

Table 2: Kinetic Data from In-Situ Monitoring of Azide-Alkyne Cycloadditions

| Technique | Reactants | Catalyst | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| ATR-FTIR | Phenyl azide, Phenylacetylene | Cu(I) | Toluene | - | nih.gov |

Enhanced Computational Predictions for De Novo Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in the de novo design and optimization of novel 1,2,3-triazole derivatives with tailored properties. chem-soc.si For a compound like this compound, which has potential applications as an energetic material, DFT calculations can predict key parameters such as heat of formation (HOF), density, and detonation performance (detonation velocity and pressure). rsc.orgnih.gov

These computational predictions allow for the rapid screening of a large number of virtual compounds, identifying promising candidates for synthesis and experimental evaluation. This in-silico approach significantly accelerates the discovery of new materials with enhanced properties, such as increased energy output and reduced sensitivity for energetic materials. nih.gov The accuracy of these predictions is continually improving with the development of more sophisticated theoretical models and computational methods. rsc.org

The following table presents a selection of DFT-calculated properties for various nitrotriazole derivatives, illustrating the power of computational chemistry in this field.

Table 3: Computationally Predicted Properties of Energetic Nitrotriazole Derivatives

| Compound | Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | C₂H₃N₇O₄ | 1.83 | - | 8.843 | 36.2 | nih.gov |

| A closely related nitrotriazole derivative | - | - | - | - | - |

Exploration of Novel Applications in Interdisciplinary Fields of Chemistry and Engineering

The unique structural and electronic properties of 1,2,3-triazoles, including this compound, make them attractive building blocks for a wide range of applications in interdisciplinary fields of chemistry and engineering.

In materials science, the incorporation of the 1,2,3-triazole moiety into polymers can lead to materials with enhanced thermal stability, and unique photoluminescent properties. nih.gov These functionalized polymers are being explored for applications such as gas separation membranes, where the polar triazole ring can interact favorably with specific gas molecules, and as components in organic light-emitting diodes (OLEDs).

In the realm of chemical engineering, the triazole ring's ability to act as a ligand for metal ions is being exploited in the development of novel catalysts. For instance, 1,2,3-triazole-functionalized nanoparticles have shown promise as recyclable catalysts for various organic transformations. Furthermore, the nitro group in this compound makes it a candidate for applications in chemical sensors, where its interaction with specific analytes could lead to a detectable signal. The inherent stability and tunable properties of the triazole core suggest that many more innovative applications in areas such as corrosion inhibition and the development of functional coatings are yet to be discovered.

Table 4: Potential Applications of Functionalized 1,2,3-Triazoles

| Application Area | Key Property of Triazole | Example | Reference |

|---|---|---|---|

| Materials Science | Thermal Stability, Photoluminescence | Functional Polymers | nih.gov |

| Catalysis | Ligand for Metal Ions | Nanoparticle Catalysts | |

| Chemical Sensing | Electronic Properties | Analyte Detection | - |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-benzyl-4-nitro-1H-1,2,3-triazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Huisgen cycloaddition. For example, refluxing benzyl halides with nitro-triazole precursors in polar solvents (e.g., DMF or ethanol) under basic conditions (e.g., K₂CO₃) is common. Optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.2 benzylating agent:triazole), and catalyst use (e.g., Cu(I) for click chemistry). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H/¹³C NMR : Look for benzyl protons (δ 4.8–5.2 ppm, singlet) and nitro-group deshielding effects on adjacent triazole carbons (δ 140–150 ppm).

- IR : Nitro group absorbance at ~1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

- LC-MS : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z 245.2 for C₉H₈N₄O₂). High-resolution mass spectrometry (HRMS) confirms the empirical formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position, electronic effects). For example, sulfonyl linkages (e.g., 4-aryl-sulfonyl derivatives) enhance specificity compared to carbonyl analogs due to improved steric compatibility with target proteins . Systematic SAR studies, including in vitro assays (e.g., MIC for antimicrobial activity) and computational docking (to validate binding modes), can clarify discrepancies .

Q. What strategies are recommended for refining the crystal structure of this compound when dealing with twinned data or low-resolution diffraction?

- Methodological Answer : Use SHELXL for refinement:

- For twinned Apply the TWIN/BASF commands to model twin domains.

- For low-resolution data (<1.5 Å): Restrain bond lengths/angles using DFIX and SIMU instructions. Validate with R₁ values (<0.05) and electron density maps (e.g., Olex2 visualization). WinGX can assist in generating publication-ready CIF files .

Q. How does the substitution pattern on the triazole ring influence the mechanism of action in antimicrobial or anticancer applications?

- Methodological Answer : The nitro group at position 4 enhances electron-withdrawing effects, stabilizing charge-transfer interactions with microbial enzymes (e.g., CYP51 in fungi). Benzyl groups at position 1 improve lipophilicity, aiding membrane penetration. Comparative studies show that fluorinated benzyl derivatives (e.g., 4-fluorobenzyl) exhibit 2–3× higher potency against cancer cell lines (IC₅₀ < 10 µM) due to enhanced bioavailability .

Q. How can computational methods like molecular docking predict the binding affinity of this compound derivatives with target proteins?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking simulations:

- Prepare the ligand (triazole derivative) with optimized geometry (DFT methods like B3LYP/6-31G*).

- Generate a grid box around the active site (e.g., acetylcholinesterase for neuroprotection studies).

- Analyze binding poses for hydrogen bonds (e.g., nitro group with Ser203) and π-π stacking (benzyl ring with Trp86). Validation via MD simulations (50 ns) assesses stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.